Benzo(a)pyrene-7,8-diol
Overview
Description
Benzo[a]pyrene-7,8-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . It is an ultimate carcinogenic product of benzo[a]pyrene (BaP), which causes multiple trophoblast-related diseases .
Synthesis Analysis
Benzo[a]pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene .Molecular Structure Analysis
The molecular structure of Benzo[a]pyrene-7,8-diol has been studied extensively. The epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The most notable features of the molecular structure are the relative orientations of the pyrene and guanine ring systems as well as the conformation of the partially saturated hydrocarbon ring .Chemical Reactions Analysis
The reactivity and chemistry of Benzo[a]pyrene-7,8-diol are dependent on the electronic configuration of the biologically activated metabolite, the benzo[a]pyrene diol epoxide . The activated metabolite exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA .Physical And Chemical Properties Analysis
Benzo(a)pyrene-7,8-diol has a molecular weight of 284.3 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 0 .Scientific Research Applications
1. Binding and Mutagenicity
Benzo(a)pyrene-7,8-diol (BaP-7,8-diol) is involved in the formation of adducts with DNA, RNA, and protein in cells, indicating its role in carcinogenesis. These adducts are formed stereospecifically and bind preferentially at the 2-amino group of guanine in cellular RNA and DNA (Koreeda et al., 1978). BaP-7,8-diol metabolites show mutagenic properties, inducing malignant transformations in mammalian cells (Marquardt et al., 1977).
2. Carcinogenicity
BaP-7,8-diol has demonstrated carcinogenic properties, being more carcinogenic than benzo[a]pyrene itself in certain biological contexts, such as in newborn mice. This indicates its potential as an ultimate carcinogenic metabolite of benzo[a]pyrene (Kapitulnik et al., 1977).
3. Tumorigenicity
The tumorigenicity of BaP-7,8-diol has been explored, showing significant differences in the carcinogenic activities of its isomers, with specific isomers demonstrating exceptional tumorigenicity in animal models (Buening et al., 1978).
4. Metabolic Pathways
Research has revealed insights into the metabolism of BaP-7,8-diol by human and rat cytochrome P450 enzymes, contributing to understanding its role in carcinogenesis (Kim et al., 1998).
5. Chemiluminescence and Metabolic Specificity
The specific chemiluminescence observed in the metabolism of BaP-7,8-diol highlights the metabolic pathways leading to the ultimate carcinogenic metabolite (Hamman et al., 1981).
6. DNA Adduct Formation
BaP-7,8-diol has been implicated in the formation of specific adducts with DNA, with studies identifying major adducts formed with guanine, which are crucial in understanding its mutagenic and carcinogenic potential (Brookes, 1979).
Safety And Hazards
Future Directions
Future research could focus on the potential use of Benzo(a)pyrene-7,8-diol metabolites as potent biomarkers of B[a]P-induced cognitive impairments . Further studies are also needed to clarify the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .
properties
IUPAC Name |
benzo[a]pyrene-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXMJCJEOUXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205927 | |
Record name | Benzo(a)pyrene-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)pyrene-7,8-diol | |
CAS RN |
57303-99-8 | |
Record name | Benzo[a]pyrene-7,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-7,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]pyrene-7,8-diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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